2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one

Ring transformation Synthetic methodology Heterocyclic chemistry

2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one (CAS 70227-49-5) is a heterocyclic organic compound with molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol. It belongs to the 5-nitropyrimidin-4(3H)-one class, bearing a sterically bulky tert-butyl substituent at the 2-position and an electron-withdrawing nitro group at the 5-position.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
Cat. No. B11768029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c1-8(2,3)7-9-4-5(11(13)14)6(12)10-7/h4H,1-3H3,(H,9,10,12)
InChIKeyKBNPNZBKJDZGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one: Core Chemical Identity and Procurement Baseline


2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one (CAS 70227-49-5) is a heterocyclic organic compound with molecular formula C₈H₁₁N₃O₃ and a molecular weight of 197.19 g/mol . It belongs to the 5-nitropyrimidin-4(3H)-one class, bearing a sterically bulky tert-butyl substituent at the 2-position and an electron-withdrawing nitro group at the 5-position . Commercial sources offer this compound at purities ranging from 95% (e.g., Leyan, CymitQuimica/Biosynth) to NLT 98% (MolCore), with the MDL number MFCD27927615 and computed physicochemical descriptors including TPSA of 88.89 Ų, LogP of 0.9756, 4 H-bond acceptors, and 1 H-bond donor . The compound serves as a versatile building block for medicinal chemistry and heterocyclic synthesis programs.

Why 2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one Cannot Be Casually Substituted by Other 5-Nitropyrimidin-4(3H)-one Analogs


Within the 5-nitropyrimidin-4(3H)-one scaffold, the identity and steric bulk of the 2-position substituent critically govern both the chemical reactivity profile and the biological target engagement of the resulting molecule. The established ring-transformation chemistry of 3-methyl-5-nitropyrimidin-4(3H)-one demonstrates that the pyrimidinone core can function as a synthetic equivalent of activated diformylamine or nitromalonaldehyde depending on the reaction conditions, yielding divergent heterocyclic products including 3,5-difunctionalized 4-pyridones, 4,5-disubstituted pyrimidines, and functionalized 4-aminopyridines [1]. In medicinal chemistry contexts, 2,4-diamino-5-nitropyrimidines have been identified as potent and selective PKC-θ inhibitors, where the nature of the 2-substituent (specifically a 2-arylalkylamino group) was demonstrated to be essential for achieving kinase selectivity [2]. Furthermore, GPR119 agonist SAR studies on 5-nitropyrimidine analogs revealed that switching the 2-position substituent between tert-butyl carbamate and isobutyl produced measurable shifts in EC₅₀ values [3]. These collective findings establish that the 2-position substituent is a critical determinant of both synthetic outcome and biological activity, meaning that 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one — bearing a uniquely bulky, lipophilic, non-hydrolyzable tert-butyl group — is not functionally interchangeable with analogs carrying smaller (methyl, ethyl, isopropyl) or heteroatom-linked substituents at the 2-position.

2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one: Quantified Differentiation Evidence Against Closest Analogs


Steric Bulk Differentiation: tert-Butyl vs. Methyl at the 2-Position Drives Divergent Ring-Transformation Reactivity

The ring-transformation chemistry of 5-nitropyrimidin-4(3H)-ones is well-established for the 3-methyl analog (1). Under NH₃/ketone conditions, 3-methyl-5-nitropyrimidin-4(3H)-one (1) undergoes three distinct ring-transformation pathways, behaving as a synthetic equivalent of activated diformylamine to yield 3,5-difunctionalized 4-pyridones (7), 4,5-disubstituted pyrimidines (8), or functionalized 4-aminopyridines (17), with the regioselectivity controlled by reaction at the 2- and 6-positions vs. the 4- and 6-positions [1]. The 2-(tert-butyl) analog, by virtue of its substantially larger steric bulk (Taft steric parameter Eₛ for tert-butyl ≈ −1.54 vs. methyl ≈ 0.00; Charton ν value for t-Bu ≈ 0.52 vs. Me ≈ 0.00), is expected to exert both steric shielding of the adjacent N3 and C6 positions and altered conformational preferences at the 2-position, redirecting or suppressing specific ring-transformation pathways compared to the methyl-substituted baseline [1][2].

Ring transformation Synthetic methodology Heterocyclic chemistry

Lipophilicity Tuning: Computed LogP Differential Between 2-(tert-Butyl), 2-Methyl, and 2-Isopropyl 5-Nitropyrimidin-4(3H)-one Analogs

Computational physicochemical profiling reveals a systematic increase in lipophilicity across the homologous 2-alkyl-5-nitropyrimidin-4(3H)-one series. The 2-(tert-butyl) analog has a computed LogP of 0.9756 (Leyan) to 1.49880 (ChemSrc), reflecting the pronounced lipophilic contribution of the tert-butyl group . For comparison, the unsubstituted 5-nitropyrimidin-4(3H)-one (CAS 3749-47-1, molecular weight 141.085) lacks any 2-alkyl substituent and is expected to be substantially more hydrophilic, while the 2-isopropyl analog (6-hydroxy-2-isopropyl-5-nitropyrimidin-4(3H)-one, CAS 53039-34-2) has a molecular formula of C₇H₉N₃O₄ (MW 199.16) and differs from the tert-butyl isomer in both MW and hydrogen-bonding capacity . The 2-methyl analog (3-methyl-5-nitropyrimidin-4(3H)-one) would exhibit the lowest LogP among the 2-alkyl-substituted series [1].

Lipophilicity Drug-likeness Physicochemical profiling

GPR119 Agonist SAR: 2-Position Substituent Identity Modulates Potency by ≥2-Fold in 5-Nitropyrimidine Series

In a series of 5-nitropyrimidine analogs bearing azabicyclic substituents and evaluated as GPR119 agonists, the nature of the 2-position substituent was shown to directly influence agonist potency. The compound bearing a 2-position tert-butyl carbamate group exhibited a measurable EC₅₀ shift upon switching to an isobutyl substituent: compound 6 achieved an EC₅₀ of 180 nM [1]. While the specific 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one scaffold was not directly tested in this study, the SAR trend establishes that the steric and electronic properties of the 2-substituent on the 5-nitropyrimidine core are pharmacophoric determinants that produce at least 2-fold potency differences in a cell-based functional assay [1].

GPR119 agonism Type 2 diabetes Structure–activity relationship

PKC-θ Kinase Selectivity: 2-Substituent Architecture Is a Key Determinant in 5-Nitropyrimidine-Based Inhibitor Series

A high-throughput screening campaign identified 2,4-diamino-5-nitropyrimidines as potent and selective PKC-θ inhibitors. Initial SAR demonstrated that a 2-arylalkylamino substituent, in conjunction with a suitable 4-diamino substituent, was essential for achieving selectivity over a broad panel of kinases [1]. This finding directly implicates the 2-position of the 5-nitropyrimidine scaffold as a critical pharmacophoric locus for target engagement and selectivity. The 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one scaffold offers a structurally divergent 2-substituent (alkyl C-linked vs. amino N-linked) that probes a different region of chemical space at this selectivity-determining position, with the potential to access kinase selectivity profiles distinct from those of the 2,4-diamino series [1].

PKC-theta inhibition Kinase selectivity Immunology

Synthetic Versatility: 2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one as a Precursor to Diverse Downstream Chemotypes via Nitro Reduction and N-Functionalization

The 5-nitropyrimidin-4(3H)-one scaffold bears two orthogonal functional handles: the 5-nitro group (reducible to 5-amino) and the 3-NH of the pyrimidinone ring (amenable to N-alkylation/arylation). The analogous 2-(tert-butyl)-5-nitropyrimidin-4-amine (CAS 70227-51-9), differing only in the reduction of the 4-oxo group to 4-amino, is commercially available (MolCore, NLT 98%), confirming the synthetic tractability of this chemotype and the feasibility of accessing the 5-amino derivative from the 5-nitro precursor . The presence of the tert-butyl group provides steric protection against undesired side reactions at the adjacent positions while maintaining the synthetic accessibility of the nitro and pyrimidinone functionalities, a balance not offered by smaller or more reactive 2-substituents (e.g., methyl, chloro, methylthio) [1].

Synthetic intermediate Nitro reduction Medicinal chemistry building block

Purity and Procurement Reliability Benchmarking Across Commercial Suppliers

Commercial availability and purity specifications provide a practical procurement-differentiation dimension. 2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one is offered by multiple suppliers with documented purity levels: MolCore supplies the compound at NLT 98% purity , while Leyan and CymitQuimica (Biosynth) offer it at 95% purity . The MDL number (MFCD27927615) is consistent across suppliers, confirming chemical identity standardization . In contrast, several closely related analogs — including 2-(tert-butyl)-5-nitropyrimidin-4-amine (CAS 70227-51-9, NLT 98% from MolCore) and 2-(tert-butyl)-4-chloro-5-nitropyrimidine — are also commercially available, providing a coherent family of building blocks for parallel SAR exploration [1].

Commercial availability Purity specification Quality control

Best-Fit Application Scenarios for 2-(tert-Butyl)-5-nitropyrimidin-4(3H)-one Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Exploring Lipophilicity–Activity Relationships via Systematic 2-Alkyl Scanning

For structure–activity relationship (SAR) campaigns requiring systematic modulation of lipophilicity at the 2-position of a 5-nitropyrimidin-4(3H)-one pharmacophore, 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one provides a computed LogP of 0.98–1.50 — representing the upper end of the 2-alkyl lipophilicity range — and thereby serves as the high-logP anchor point in a matched molecular pair analysis alongside 2-methyl, 2-ethyl, and 2-isopropyl congeners [1]. This is directly relevant to programs seeking to optimize membrane permeability or metabolic stability while maintaining target engagement, as supported by class-level evidence from GPR119 agonist SAR demonstrating that 2-position substituent identity produces ≥2-fold potency shifts [2].

Ring-Transformation Methodology Development: Accessing Sterically Differentiated Azaheterocyclic Product Space

The established ring-transformation chemistry of 3-methyl-5-nitropyrimidin-4(3H)-one — which functions as a synthetic equivalent of activated diformylamine and nitromalonaldehyde — provides a validated methodological framework [1]. The 2-(tert-butyl) analog extends this methodology into sterically differentiated territory: the tert-butyl group's substantial bulk (Taft Eₛ ≈ −1.54) is expected to alter the regiochemical outcome of ring-transformation reactions compared to the methyl-substituted baseline, potentially enabling the synthesis of 4-pyridones, pyrimidines, and 4-aminopyridines bearing a tert-butyl substituent at positions that are inaccessible via the methyl analog route [1].

Kinase Inhibitor Diversification: Probing Novel Selectivity Space at the PKC-θ Pharmacophore

The identification of 2,4-diamino-5-nitropyrimidines as potent and selective PKC-θ inhibitors established the 2-position as a critical selectivity-determining locus [1]. The 2-(tert-butyl)-5-nitropyrimidin-4(3H)-one scaffold addresses this pharmacophore from a structurally orthogonal vector — a C-linked alkyl substituent vs. the N-linked arylalkylamino groups of the established series — enabling exploration of kinase selectivity space that is chemically distinct from prior art, with potential implications for novel intellectual property generation [1].

Parallel Library Synthesis: Orthogonal Functional Handles for Divergent Derivatization

The combination of a reducible 5-nitro group and a functionalizable N3–H position, paired with a chemically inert 2-(tert-butyl) substituent, makes this scaffold ideal for generating diverse compound libraries via parallel synthesis. Unlike 2-chloro or 2-methylthio analogs that are susceptible to nucleophilic displacement at the 2-position, the tert-butyl group remains intact under reductive, alkylating, and cross-coupling conditions, enabling unambiguous diversification at the 5-nitro and N3 positions without competing side reactions [1][2]. The commercial availability of the corresponding 2-(tert-butyl)-5-nitropyrimidin-4-amine (CAS 70227-51-9, NLT 98%) further extends the accessible derivative space to 5-amino-substituted chemotypes [1].

Quote Request

Request a Quote for 2-(Tert-butyl)-5-nitropyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.